3-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
3-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is a compound that features a benzamide core substituted with a methoxy group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.
Coupling with Benzamide: The tetrazole derivative is then coupled with a benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups via nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent, room temperature.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent, elevated temperature.
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide.
Reduction: Formation of 3-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial, antifungal, and anticancer properties.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to the tetrazole ring’s ability to mimic carboxylic acids.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with biological targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, thereby inhibiting their activity . This compound can also interact with cell membrane receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(3-methyl-4-(1H-tetrazol-1-yl)phenyl)benzamide
- N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide
Uniqueness
3-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to the presence of both a methoxy group and a tetrazole ring, which confer distinct electronic and steric properties. These features enhance its binding affinity and specificity towards biological targets compared to similar compounds .
Properties
Molecular Formula |
C15H13N5O2 |
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Molecular Weight |
295.30 g/mol |
IUPAC Name |
3-methoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C15H13N5O2/c1-22-14-4-2-3-11(9-14)15(21)17-12-5-7-13(8-6-12)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
InChI Key |
XPBJJCLWLRKKGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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